molecular formula C5H6N2 B3431617 4-Aminopyridine CAS No. 29212-32-6

4-Aminopyridine

Cat. No.: B3431617
CAS No.: 29212-32-6
M. Wt: 94.11 g/mol
InChI Key: NUKYPUAOHBNCPY-UHFFFAOYSA-N
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Description

4-Aminopyridine, also known as pyridin-4-amine, is an organic compound with the chemical formula C₅H₆N₂. It is one of the three isomeric amines of pyridine. This compound has garnered significant interest within the neuroscience and pharmacology communities due to its ability to enhance neural transmission. It is used as a research tool in characterizing subtypes of potassium channels and has medicinal applications, particularly in managing symptoms of multiple sclerosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Hofmann Degradation of Isonicotinamide: : This method involves the Hofmann degradation reaction of isonicotinamide using iodine or alkali metal iodide, sodium hydroxide or potassium hydroxide, and bromine. The reaction is carried out at a temperature of 0-5°C initially, followed by raising the temperature to 75°C. The yield of 4-aminopyridine is improved to above 90%, with a purity higher than 99% .

  • Reduction of 4-Nitropyridine-N-Oxide: : This method involves the reduction of 4-nitropyridine-N-oxide with iron and mineral acids. The reaction is carried out at reflux temperature, and the product is continuously extracted with diethyl ether. The yield of this compound is around 85-90% .

Industrial Production Methods

The industrial production of this compound typically involves the two-stage synthesis starting from pyridine, which includes 1-(4-pyridyl)pyridinium chloride hydrochloride as an intermediate. The total yield is around 36-40%. Another method involves a three-stage synthesis including pyridine-N-oxide and 4-nitropyridine-N-oxide as intermediates, with a total yield of 65% .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 4-Aminopyridine can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: It can be reduced to form this compound-N-oxide and other reduced products.

    Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Iron and mineral acids are commonly used for reduction reactions.

    Substitution: Various nucleophiles can be used under different conditions to achieve substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of this compound.

    Reduction: this compound-N-oxide and other reduced products.

    Substitution: Substituted derivatives of this compound.

Mechanism of Action

4-Aminopyridine exerts its effects by blocking potassium channel efflux in nerve terminals, which increases the duration of action potentials. This allows calcium channels to remain open for a longer time, leading to greater release of neurotransmitters such as acetylcholine. This enhanced neurotransmitter release facilitates improved neuronal signaling .

Comparison with Similar Compounds

4-Aminopyridine is compared with other similar compounds such as:

This compound is unique due to its ability to selectively block voltage-gated potassium channels and its applications in both research and medicine.

Properties

IUPAC Name

pyridin-4-amine
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InChI

InChI=1S/C5H6N2/c6-5-1-3-7-4-2-5/h1-4H,(H2,6,7)
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InChI Key

NUKYPUAOHBNCPY-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1N
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2
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DSSTOX Substance ID

DTXSID0023870
Record name 4-Aminopyridine
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Molecular Weight

94.11 g/mol
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Physical Description

White crystals; [CAMEO] Formulated as grain bait or powder concentrate; [EXTOXNET], White crystalline material with no odor.
Record name 4-Aminopyridine
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Boiling Point

273°C, 273 °C, 524.3 °F
Record name Dalfampridine
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Solubility

In water, 112 g/L at 20 °C, Soluble in ethyl ether, benzene; slightly soluble in ligroin; very soluble in ethanol, Soluble in oxygenated solvents, Soluble in methanol, acetone, tetrahydrofuran, isopropanol, acetonitrile, N,N-dimethylformamide, dimethylsulfoxide, and ethanol
Record name Dalfampridine
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Density

1.2607
Record name 4-AMINOPYRIDINE
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Vapor Pressure

0.00034 [mmHg], 2.09X10-4 mm Hg at 20 °C
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Mechanism of Action

In MS, axons are progressively demyelinated which exposes potassium channels. As a result, there is a leak of potassium ions which results in the repolarization of cells and a decrease in neuronal excitability. The overall impact is the impairment of neuromuscular transmission as it is harder to trigger an action potential. Dalfampridine inhibits voltage-gated potassium channels in the CNS to maintain the transmembrane potential and prolong action potential. In other words, dalfampridine works to make sure that the current available is high enough to stimulate conduction in demyelinated axons that are exposed in MS patients. Furthermore, it facilitates neuromuscular and synaptic transmission by relieving conduction blocks in demyelinated axons., Electrophysiological dysfunction of Purkinje cells causes cerebellar ataxia. Recent studies indicated that 4-aminopyridine (4-AP) can prevent the attacks in patients with episodic ataxia type 2. However, the cellular mechanism(s) by which 4-AP might be beneficial for the improvement of motor function remain unclear. Here, electrophysiological and behavioral consequences of in vivo co-treatment with 4-AP against 3-acetylpyridine (3-AP)-induced ataxia in rats were assessed. Combined treatment with 4-AP partially improved motor behavior compared to the ataxic rats. Treatment with 3-AP alone induced plastic alterations in the cells' intrinsic properties, so that the latency of the initial neural spike was significantly increased (Pb 0.001); however, both instantaneous firing frequency and amplitude of calcium spikes were significantly (Pb 0.001) suppressed. 3-AP treatment also resulted in significant decrease in the duration of action potential (Pb 0.05) and the amplitude of after hyperpolarization (Pb 0.05) as well as post-stimulus hyperpolarization potentials (Pb 0.001). Purkinje cells in rats co-treated with 4-AP, however, fired predominantly in rhythmic bursts. The mean amplitude of Ca2+ spikes was significantly (Pb 0.001) greater compared to ataxic rats, but similar to control value. As evidenced by a significant decrease (Pb 0.001) in the first spike latency, the cells' intrinsic excitability was also increased. In 4-AP co-treated group, the duration of action potential was also significantly lengthened (Pb 0.001) compared to control and 3-AP group. These results suggest that modulation of intrinsic electrical properties and potentiation of Ca2+ channels function caused by in vivo 4-AP treatment is likely to be partly responsible for its neuroprotective action., 4-Aminopyridine enhances the release of acetylcholine pre synaptically, increasing the force of muscle contraction. It antagonizes the neuromuscular blockade produced by many antibiotics. 4-Aminopyridine is relatively free of muscarinic side effects." 4-Aminopyridine readily crosses the blood brain barrier. It may be useful as an antagonist of nondepolarizing neuromuscular blocking agents such as d-tubocurarine, gallamine, pancuronium, atracurium, vecuronium, doxacurium, and pipecuronium., 4-Aminopyridine blocks potassium ion channels and increases acetylcholine (ACh) levels at the synapses and neuromuscular junctions., 4-Aminopyridine block voltage-dependent potassium channels, producing secondary effects on calcium channels and influx of the cation, and this promotes release of acetylcholine., For more Mechanism of Action (Complete) data for 4-AMINOPYRIDINE (11 total), please visit the HSDB record page.
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Color/Form

White crystals, Crystals, Fine white powder, Needles from benzene

CAS No.

504-24-5, 29212-32-6, 916979-36-7
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Melting Point

157-161°C, 159.0 °C, 604.4 °F
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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